1-(1-Methylcyclobutyl)-4-nitrobenzene
Description
1-(1-Methylcyclobutyl)-4-nitrobenzene is a nitroaromatic compound featuring a nitro group (-NO₂) in the para position of a benzene ring, substituted with a 1-methylcyclobutyl group. This substituent introduces steric bulk and unique electronic effects due to the cyclobutane ring’s strain and the methyl group’s electron-donating nature. The compound’s molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol, distinguishing it from bulkier derivatives discussed in the literature .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(1-methylcyclobutyl)-4-nitrobenzene |
InChI |
InChI=1S/C11H13NO2/c1-11(7-2-8-11)9-3-5-10(6-4-9)12(13)14/h3-6H,2,7-8H2,1H3 |
InChI Key |
XJEXVWMNXBVFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Tautomerism and Solvatochromism
- Azo-azomethine derivatives of 1-(3-formyl-4-hydroxyphenylazo)-4-nitrobenzene These compounds exhibit solvent-dependent tautomerism. Aliphatic diamine derivatives favor the enol-imine form, while aromatic diamines adopt intermediate tautomeric states due to intramolecular hydrogen bonding. The nitro group enhances electron withdrawal, contributing to solvatochromic shifts (bathochromic shift in polar solvents) . The methylcyclobutyl group in the target compound may reduce such polarity-driven effects due to its hydrophobic nature.
Structural and Crystallographic Insights
- 1-(1H-Benzimidazol-2-yl)-4-nitrobenzene dimethylformamide solvate
This benzimidazole derivative forms hydrogen-bonded networks in the solid state, stabilized by interactions between the nitro group and solvent molecules. The rigid benzimidazole ring contrasts with the flexible methylcyclobutyl group, which may lead to less ordered crystal packing .
Comparative Data Table
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